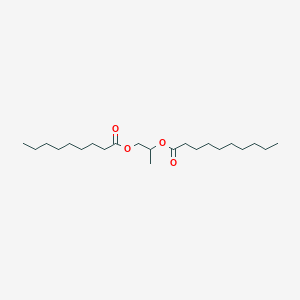
Propylene glycol dipelargonate, AldrichCPR
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propylene glycol dipelargonate is a chemical compound with the empirical formula C22H42O4 and a molecular weight of 370.57 g/mol . It is a diester formed from propylene glycol and pelargonic acid. This compound is often used in various industrial and scientific applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Propylene glycol dipelargonate is synthesized through the esterification reaction between propylene glycol and pelargonic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods: In industrial settings, the production of propylene glycol dipelargonate involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the product. The final product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions: Propylene glycol dipelargonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, propylene glycol dipelargonate can be hydrolyzed back to propylene glycol and pelargonic acid.
Oxidation: Under oxidative conditions, the ester groups in propylene glycol dipelargonate can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Propylene glycol and pelargonic acid.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
Propylene glycol dipelargonate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various chemical reactions and processes.
Biology: Employed in the formulation of biological assays and experiments due to its compatibility with biological systems.
Medicine: Utilized in pharmaceutical formulations as an excipient to enhance the solubility and stability of active ingredients.
Industry: Applied in the production of cosmetics, personal care products, and lubricants due to its emollient and viscosity-modifying properties
Mecanismo De Acción
The mechanism of action of propylene glycol dipelargonate primarily involves its role as an emollient and solvent. In pharmaceutical and cosmetic formulations, it helps to improve the texture and spreadability of products. It also enhances the penetration of active ingredients through the skin by disrupting the lipid barrier, allowing for better absorption .
Comparación Con Compuestos Similares
- Propylene glycol dicaprylate
- Propylene glycol dicaprate
- Propylene glycol diisostearate
- Propylene glycol dilaurate
Comparison: Propylene glycol dipelargonate is unique due to its specific esterification with pelargonic acid, which imparts distinct properties such as a lower melting point and better spreadability compared to other similar compounds. This makes it particularly useful in applications where a smooth, non-greasy feel is desired .
Propiedades
Fórmula molecular |
C22H42O4 |
|---|---|
Peso molecular |
370.6 g/mol |
Nombre IUPAC |
1-nonanoyloxypropan-2-yl decanoate |
InChI |
InChI=1S/C22H42O4/c1-4-6-8-10-12-14-16-18-22(24)26-20(3)19-25-21(23)17-15-13-11-9-7-5-2/h20H,4-19H2,1-3H3 |
Clave InChI |
BBPQTYSGBCCALB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)OC(C)COC(=O)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


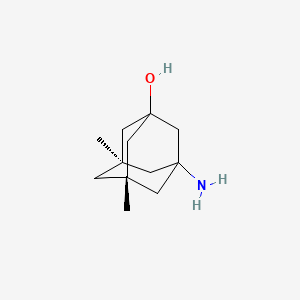

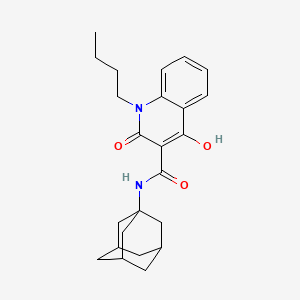
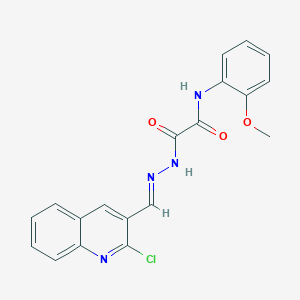
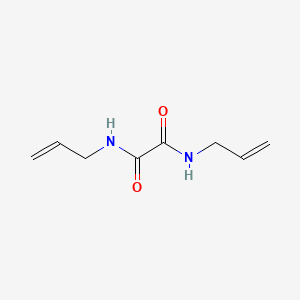
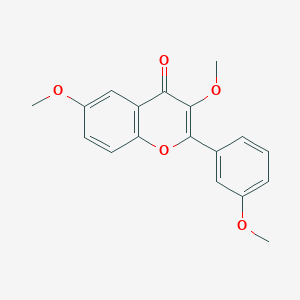


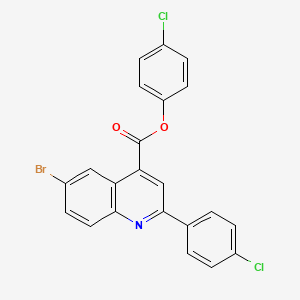
![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12050773.png)
![3-(1,3-benzodioxol-5-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12050779.png)
![1,2-bis[5-(Trifluoromethyl)pyrazol-3-yl]etnane](/img/structure/B12050791.png)
![Diethyl 3-(4-bromobenzoyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate](/img/structure/B12050802.png)

